(Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide
説明
特性
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-3-9-20-18(23)16(11-19)10-14-12-21-17(22-13-14)15-7-5-4-6-8-15/h4-8,10,12-13H,2-3,9H2,1H3,(H,20,23)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOGPSKAPGZZQZ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CN=C(N=C1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CN=C(N=C1)C2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Molecular Formula
- Chemical Formula : CHNO
- Molecular Weight : 298.34 g/mol
Structural Characteristics
The compound features a cyano group and a pyrimidine ring, which are critical for its biological activity. The presence of the butyl group enhances lipophilicity, potentially aiding in cellular permeability.
Research indicates that compounds similar to (Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
A study on related pyrimidine derivatives demonstrated that modifications on the phenyl and pyrimidine rings significantly influence potency against CDK targets. For instance, substituents that enhance hydrogen bonding or steric interactions at specific positions on the pyrimidine core were found to increase inhibitory activity .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC values were reported in the nanomolar range, indicating potent anti-proliferative effects .
| Cell Line | IC (nM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
| HCT116 (Colon Cancer) | 10 |
Case Studies
- Case Study on CDK Inhibition : A study investigated a series of pyrimidine derivatives, including those similar to (Z)-N-butyl-2-cyano-3-(2-phenylpyrimidin-5-yl)prop-2-enamide , focusing on their ability to inhibit CDK9. The results showed that these compounds effectively reduced RNA polymerase II transcription, leading to apoptosis in cancer cells .
- Synergistic Effects with Other Agents : Another research highlighted the potential of this compound when used in combination with other chemotherapeutic agents, demonstrating enhanced efficacy compared to single-agent treatments .
Toxicology and Safety Profile
Preliminary toxicological assessments suggest that while the compound exhibits significant anti-cancer properties, it also displays some cytotoxic effects on normal cells at higher concentrations. Further studies are needed to elucidate its safety profile and therapeutic window.
類似化合物との比較
The compound’s structural and functional analogs can be categorized based on backbone modifications, substituent variations, and reported biological or physicochemical properties. Below is a detailed analysis:
Structural Analogues from Chromone and Diazaphosphinane Derivatives
describes compounds 1–4, which share the 2-cyano-propenamide core but differ in substituents:
- Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide. The chromone moiety introduces a planar, oxygen-rich aromatic system, contrasting with the phenylpyrimidinyl group in the target compound. Chromones are known for antioxidant and anti-inflammatory properties, but the pyrimidine ring in the target may enhance π-π stacking interactions, improving binding to biological targets .
- Compounds 2–4: Incorporate sulfur-containing diazaphosphinane rings. In contrast, the N-butyl chain in the target compound likely enhances lipophilicity, favoring membrane permeability .
Table 1: Comparison of Substituent Effects
Enamide Derivatives with Bioactivity
highlights 2-cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide, a compound synthesized via condensation reactions. Key differences include:
- Substituents: Methyl-sulfanyl and phenylamino groups replace the phenylpyrimidinyl and N-butyl groups.
- Activity: Derivatives in this class (e.g., compounds 102–104) demonstrated notable antimicrobial activity, suggesting that the target compound’s pyrimidine ring and alkyl chain might modulate specificity or potency .
Electronic Effects :
- Methyl-sulfanyl groups in ’s analogs may increase nucleophilicity, affecting reactivity in biological systems .
Physicochemical and Crystallographic Considerations
- Solubility : The N-butyl chain in the target compound likely improves lipid solubility compared to polar chromone or sulfur-containing analogs, impacting bioavailability.
- Crystallography : SHELX software (e.g., SHELXL) is routinely used to resolve such structures, as seen in small-molecule refinement workflows . The Z-configuration’s confirmation would rely on high-resolution crystallographic data.
Q & A
Q. What statistical methods resolve contradictions in crystallographic vs. computational conformational predictions?
Q. How to optimize HPLC methods for separating Z/E isomers and synthetic impurities?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
